molecular formula C10H11NO3 B13682958 Ethyl 2,5-Divinyloxazole-4-carboxylate

Ethyl 2,5-Divinyloxazole-4-carboxylate

Cat. No.: B13682958
M. Wt: 193.20 g/mol
InChI Key: MNLTZMRYYQUEKP-UHFFFAOYSA-N
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Description

Ethyl 2,5-Divinyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-Divinyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-Divinyloxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2,5-Divinyloxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2,5-Divinyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2,5-Divinyloxazole-4-carboxylate can be compared with other oxazole derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    2,5-Dimethyloxazole-4-carboxylate: Lacks the vinyl groups, leading to different reactivity and applications.

    2,5-Diphenyloxazole-4-carboxylate:

This compound stands out due to its vinyl groups, which provide unique reactivity and versatility in various chemical transformations .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2,5-bis(ethenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C10H11NO3/c1-4-7-9(10(12)13-6-3)11-8(5-2)14-7/h4-5H,1-2,6H2,3H3

InChI Key

MNLTZMRYYQUEKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C=C)C=C

Origin of Product

United States

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